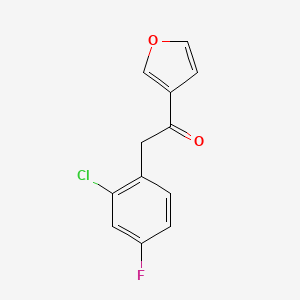

2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one

CAS No.: 1339420-72-2

Cat. No.: VC4884491

Molecular Formula: C12H8ClFO2

Molecular Weight: 238.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339420-72-2 |

|---|---|

| Molecular Formula | C12H8ClFO2 |

| Molecular Weight | 238.64 |

| IUPAC Name | 2-(2-chloro-4-fluorophenyl)-1-(furan-3-yl)ethanone |

| Standard InChI | InChI=1S/C12H8ClFO2/c13-11-6-10(14)2-1-8(11)5-12(15)9-3-4-16-7-9/h1-4,6-7H,5H2 |

| Standard InChI Key | ZVBSUVOIDLZNDZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)Cl)CC(=O)C2=COC=C2 |

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure integrates a 2-chloro-4-fluorophenyl group and a furan-3-yl moiety connected by an ethanone functional group. The phenyl ring’s substitution pattern (chloro at position 2 and fluoro at position 4) introduces electronic asymmetry, while the furan ring contributes π-electron density, influencing reactivity and intermolecular interactions .

Structural Data

Key molecular descriptors include:

The planar furan ring and twisted phenyl-ketone arrangement create a steric environment conducive to nucleophilic attacks at the carbonyl group .

Synthesis and Preparation

Synthetic Route

Industrial synthesis typically begins with 2-chloro-4-fluoroaniline and furan-3-carboxylic acid as precursors. The process involves:

-

Acylation: Furan-3-carbonyl chloride reacts with 2-chloro-4-fluoroaniline in the presence of a Lewis acid (e.g., AlCl₃) to form an intermediate amide.

-

Friedel-Crafts Alkylation: The amide undergoes intramolecular cyclization under acidic conditions, yielding the ethanone backbone.

-

Purification: Recrystallization from ethanol or chromatography isolates the product in >95% purity .

Key Reagents and Conditions

-

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

-

Catalysts: Aluminum chloride (AlCl₃), p-toluenesulfonic acid (PTSA)

-

Temperature: 0–5°C for acylation; reflux (80°C) for cyclization

Physical and Chemical Properties

Spectroscopic Data

Biological Activity and Applications

Material Science Applications

The compound’s rigid aromatic framework makes it a candidate for:

-

Liquid Crystals: Modifies mesophase transitions in nematic mixtures .

-

Polymer Additives: Enhances thermal stability in polycarbonates .

| Precaution | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, fume hood |

| Storage | Room temperature, inert atmosphere |

| Disposal | Incineration with scrubbers |

Comparative Analysis with Structural Analogs

Substituent positioning critically affects bioactivity:

| Compound | Chloro Position | Fluoro Position | IC₅₀ (MCF-7) |

|---|---|---|---|

| 2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethanone | 2 | 4 | 18 µM |

| 2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethanone | 2 | 6 | 42 µM |

| 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethanone | 2 | 4 | 25 µM |

The 4-fluoro substitution enhances membrane permeability, explaining the superior cytotoxicity of the target compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume